N-(4-methylbenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
The compound is a derivative of imidazo[2,1-c][1,2,4]triazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . They are of great interest in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains an imidazo[2,1-c][1,2,4]triazine ring, which is a fused ring system containing two nitrogen atoms and four carbon atoms in the imidazole ring, and three nitrogen atoms in the triazine ring .Scientific Research Applications
Anticonvulsant Activity
Triazine derivatives have been synthesized and tested for their anticonvulsant activity. Specifically, imidazo[4,5-d]-1,2,3-triazines have shown potent activity against maximal electroshock-induced seizures, although their development was limited due to side effects such as emesis (J. Kelley et al., 1995).
Antitumor Activity
Certain heterocyclic compounds related to carbendazim have demonstrated antitumor potencies, showing activity against pancreatic tumor cells. This includes s-triazine derivatives which, despite a lack of effectiveness against other tumor types, exhibited significant potential in specific cases (W. Remers et al., 2015).
Synthesis of Dendrimeric Complexes
Triazine-centered dendrimeric ligands have been synthesized and used to create multinuclear Fe(III) and Cr(III) complexes. These complexes have been characterized and studied for their magnetic behaviors, showing potential in material science applications (S. Uysal & Z. E. Koç, 2010).
Anti-Inflammatory and Analgesic Agents
Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds showed high inhibitory activity on COX-2 selectivity and displayed significant analgesic and anti-inflammatory activities, comparable to standard drugs (A. Abu‐Hashem et al., 2020).
Phosphodiesterase Type 4 Inhibitors
A new structural class of potent phosphodiesterase type 4 inhibitors has been discovered, featuring the pyrazolo[1,5-a]-1,3,5-triazine ring system as an adenine bioisostere. This discovery highlights the potential therapeutic applications of triazine derivatives in treating diseases modulated by phosphodiesterase type 4 activity (P. Raboisson et al., 2003).
Future Directions
properties
IUPAC Name |
8-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-14-3-7-16(8-4-14)13-22-19(27)18-20(28)26-12-11-25(21(26)24-23-18)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCXDZKLVLHXFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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